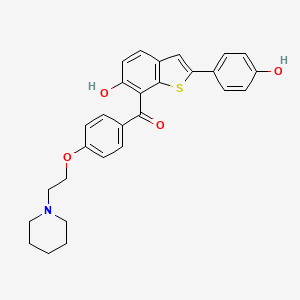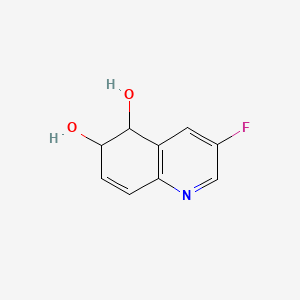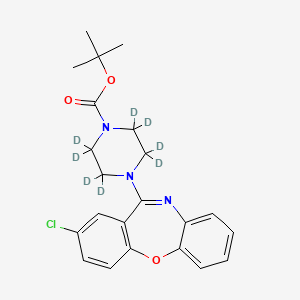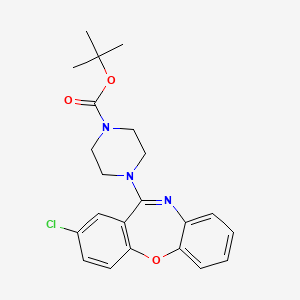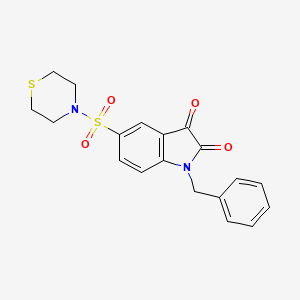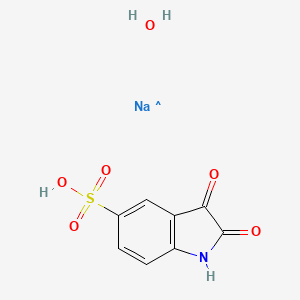
ent-Florfenicol-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ent-Florfenicol-d3: is a deuterium-labeled derivative of Florfenicol, a synthetic fluorinated analog of thiamphenicol. Florfenicol is a broad-spectrum antibiotic commonly used in veterinary medicine to treat bacterial infections in livestock and aquaculture. The deuterium labeling in this compound makes it a valuable tool in pharmacokinetic and metabolic studies due to its stability and traceability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ent-Florfenicol-d3 involves the incorporation of deuterium atoms into the Florfenicol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogen-deuterium exchange reaction, where Florfenicol is treated with deuterium gas in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions. The process requires specialized equipment to handle deuterium gas and ensure the safety and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: ent-Florfenicol-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Involves the replacement of one atom or group with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield deuterated Florfenicol oxides, while reduction may produce deuterated Florfenicol alcohols .
Aplicaciones Científicas De Investigación
ent-Florfenicol-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Florfenicol.
Biology: Employed in studies to investigate the effects of Florfenicol on bacterial protein synthesis and resistance mechanisms.
Medicine: Utilized in the development of new antibiotics and the study of drug interactions.
Industry: Applied in the aquaculture industry to control bacterial infections in fish and other aquatic animals .
Mecanismo De Acción
The mechanism of action of ent-Florfenicol-d3 is similar to that of Florfenicol. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of peptide bonds. This action effectively halts bacterial growth and replication. The deuterium labeling does not alter the mechanism of action but enhances the compound’s stability and traceability in pharmacokinetic studies .
Comparación Con Compuestos Similares
Florfenicol: The non-deuterated parent compound with similar antibacterial properties.
Thiamphenicol: A related antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Chloramphenicol: Another related antibiotic with a broader spectrum of activity but higher toxicity
Uniqueness: ent-Florfenicol-d3 is unique due to its deuterium labeling, which provides enhanced stability and traceability in scientific studies. This makes it a valuable tool for pharmacokinetic and metabolic research, allowing for more accurate and detailed analysis compared to its non-deuterated counterparts .
Propiedades
Número CAS |
1217619-10-7 |
|---|---|
Fórmula molecular |
C12H14Cl2FNO4S |
Peso molecular |
361.224 |
Nombre IUPAC |
2,2-dichloro-N-[(2R,3S)-1,1,2-trideuterio-1-fluoro-3-hydroxy-3-(4-methylsulfonylphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m0/s1/i6D2,9D |
Clave InChI |
AYIRNRDRBQJXIF-QVCCWKKGSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O |
Sinónimos |
2,2-Dichloro-N-[(1R,2S)-1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


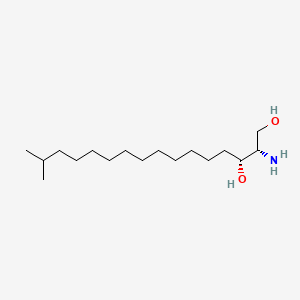
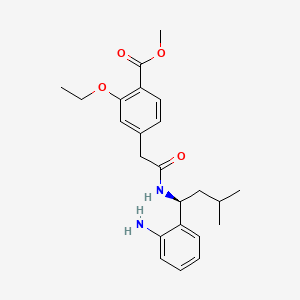
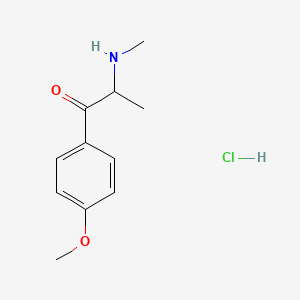
![N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime](/img/structure/B587855.png)
